molecular formula C20H19FN2O4 B2477122 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941885-29-6

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2477122
M. Wt: 370.38
InChI Key: ZKOQYFCIZXMROS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or simpler compounds.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity with various reagents.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticonvulsant Activities

Compounds with structural similarities to the mentioned chemical have been investigated for their anticonvulsant properties. The research on alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides demonstrated significant protection against seizures induced in mice models. These findings underscore the potential application of structurally related compounds in developing new anticonvulsant medications (Kohn et al., 1993).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study focused on benzothiazolinone acetamide analogs, which showed promising applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection. Additionally, the study explored the non-linear optical (NLO) activity and ligand-protein interactions, indicating the compound's potential in molecular docking and binding affinity analyses, particularly with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anticancer Activity

Research has also been conducted on the anticancer activity of fluoro substituted benzo[b]pyran, revealing its effectiveness against lung cancer cell lines at low concentrations. This suggests that compounds with fluorine substitutions, similar to the one , may possess significant anticancer properties, offering a potential pathway for the development of new anticancer agents (Hammam et al., 2005).

Analgesic and Anti-inflammatory Properties

Synthesis and pharmacological evaluation of (indol-3-yl)alkylamides have shown promising analgesic and anti-inflammatory properties, highlighting the therapeutic potential of compounds with similar structural features in pain management (Fouchard et al., 2001).

Src Kinase Inhibition and Anticancer Effects

Furthermore, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the role of such compounds in targeting specific biochemical pathways involved in cancer progression (Fallah-Tafti et al., 2011).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOQYFCIZXMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

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